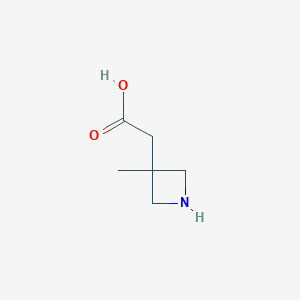

2-(3-Methylazetidin-3-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylazetidin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2-5(8)9)3-7-4-6/h7H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURINFOZTGZORF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2 3 Methylazetidin 3 Yl Acetic Acid and Its Analogs

Methodological Evolution in Azetidine (B1206935) Ring System Construction

The construction of the azetidine ring, a key structural component of bioactive molecules, has evolved significantly from classical cyclization reactions to modern, highly efficient catalytic processes. rsc.orgmagtech.com.cn Historically, the synthesis of azetidines predominantly relied on intramolecular nucleophilic substitution, where a tethered amine displaces a leaving group on a γ-carbon. magtech.com.cnorganic-chemistry.org Other foundational methods include the ring expansion of three-membered aziridine (B145994) precursors and the ring contraction of five-membered heterocycles like pyrrolidines. magtech.com.cn

More recent advancements have introduced a diverse array of more sophisticated and efficient strategies. These include:

[2+2] and [3+1] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has emerged as a direct route to functionalized azetidines. rsc.orgnih.gov Visible-light-mediated versions of this reaction represent a particularly mild and selective approach. nih.gov Furthermore, [3+1] cycloadditions, for instance between metal carbenes and ylides, provide access to highly substituted azetine rings, which can be subsequently reduced to the corresponding azetidines. researchgate.netresearchgate.net

C-H Amination/Activation: Palladium-catalyzed intramolecular C-H amination has become a powerful tool for constructing azetidine rings from readily available acyclic amine precursors. rsc.orgacs.org This method allows for the direct formation of a C-N bond by activating a typically unreactive C(sp³)–H bond at the γ-position, offering high selectivity and functional group tolerance. rsc.orgacs.org

Strain-Release Driven Syntheses: The high ring strain of precursors like azabicyclo[1.1.0]butanes can be harnessed to drive the synthesis of functionalized azetidines. rsc.orgnih.gov These methods involve the ring-opening of the strained bicyclic system by various reagents to build complex azetidine scaffolds in a modular fashion. nih.gov

Catalytic Cyclizations: The use of Lewis acids, such as Lanthanide(III) triflates, has been shown to effectively catalyze the intramolecular regioselective aminolysis of epoxy amines, providing a novel and high-yielding route to substituted azetidines. frontiersin.org

Targeted Synthesis of 2-(3-Methylazetidin-3-yl)acetic acid

While a specific, documented synthesis for this compound is not prevalent in readily available literature, its synthesis can be conceptualized through established methods for analogous 3,3-disubstituted azetidines. A plausible approach would involve the construction of a 3-methyl-azetidine core bearing a functional group at the 3-position that can be elaborated into an acetic acid side chain. For example, the synthesis of related 3-aryl-3-azetidinyl acetic acid methyl esters has been achieved starting from N-Boc-3-azetidinone. nih.gov

Development of Efficient Convergent and Divergent Synthetic Pathways

The synthesis of complex azetidine derivatives, including analogs of this compound, benefits from both convergent and divergent strategies that allow for molecular diversity.

Divergent Synthesis: This approach relies on the creation of a common, densely functionalized azetidine core which can then be manipulated to produce a library of diverse structures. nih.gov For instance, a core azetidine scaffold can be accessed on a multi-gram scale and subsequently subjected to various reactions like N-alkylation followed by ring-closing metathesis or other functional group interconversions to yield fused, bridged, and spirocyclic analogs. nih.gov This strategy allows for the efficient exploration of the chemical space around the azetidine scaffold.

Convergent Synthesis: In contrast, convergent strategies assemble complex molecules from several individual fragments in a modular fashion. A notable example is the four-component, strain-release-driven synthesis of functionalized azetidines. nih.gov This method uses azabicyclo[1.1.0]butane as a linchpin, which reacts sequentially with three different electrophilic partners in a one-pot sequence, rapidly building a diverse library of substituted azetidines. nih.gov Such modularity is highly efficient for creating targeted molecules.

Stereoselective and Asymmetric Synthesis Approaches

Controlling the stereochemistry of substituted azetidines is crucial, as different stereoisomers can exhibit vastly different biological activities. Several powerful asymmetric strategies have been developed to access enantioenriched azetidines.

Key approaches include:

Catalytic Asymmetric Synthesis: Transition metal catalysts paired with chiral ligands are widely used. Copper(I) complexes with chiral sabox ligands have been employed for the asymmetric [3+1]-cycloaddition to produce chiral azetine-2-carboxylates with high stereocontrol, which are then hydrogenated to chiral azetidines. nih.govresearchgate.net Another example is the copper-catalyzed asymmetric boryl allylation of azetines, which installs two new stereogenic centers with high enantioselectivity. acs.org

Chiral Auxiliaries: The use of stoichiometric chiral auxiliaries, such as tert-butanesulfinamide, allows for the diastereoselective synthesis of azetidines. researchgate.net The auxiliary directs the stereochemical outcome of key bond-forming reactions and can be removed in a later step.

Substrate Control: Enantiopure starting materials can be used to direct the formation of new stereocenters. For example, the diastereoselective formation of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines has been achieved starting from enantiopure 4-formyl-β-lactams. nih.gov

Enantioselective Desymmetrization: This strategy involves the selective reaction of one of two enantiotopic groups in a prochiral starting material. The desymmetrization of azetidinium ions using chiral phosphoric acid organocatalysts is an elegant example of this approach. rsc.org

| Method | Catalyst/Auxiliary | Substrate Type | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric [3+1]-Cycloaddition | Chiral Sabox Copper(I) | Enoldiazoacetates and Imido-sulfur ylides | Cycloaddition | High Yield and Stereocontrol | researchgate.net |

| Asymmetric Difunctionalization | Cu/Bisphosphine | Azetines | Boryl Allylation | High Enantioselectivity | acs.org |

| Asymmetric Hydrogenation | Chiral Ru(II) Complex | Achiral 2-Azetines | Reduction | up to 95:5 er | nih.gov |

| Chiral Auxiliary Approach | tert-Butanesulfinamide | Sulfinimines | Various (e.g., Cycloaddition, Alkylation) | High Diastereoselectivity | researchgate.net |

| Substrate-Controlled Synthesis | N/A (Chiral Substrate) | Enantiopure 4-formyl-β-lactams | Aldehyde modification and reduction | High Diastereoselectivity | nih.gov |

Novel Reaction Development for Azetidine Core Functionalization

Beyond constructing the ring itself, significant research has focused on developing novel reactions to functionalize the pre-formed azetidine core. The inherent ring strain of azetidines can be leveraged to facilitate unique chemical transformations that are not observed in less strained, larger ring systems. rsc.org Methodologies for late-stage functionalization are particularly valuable as they allow for the diversification of complex molecules. researchgate.net For example, strategies have been developed for the chemoselective deprotection and subsequent substitution at the azetidine nitrogen within complex macrocycles. researchgate.netresearchgate.net

Catalytic Transformations for Peripheral Modification (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis plays a pivotal role in the mild and selective functionalization of azetidines and their precursors. A wide range of catalytic systems have been successfully applied.

Transition Metal Catalysis:

Palladium: Pd(II)-catalyzed intramolecular γ-C(sp³)–H amination is a key method for forming the azetidine ring itself from acyclic precursors. rsc.orgacs.org

Copper: Copper catalysis is versatile, enabling the enantioselective difunctionalization of azetines and asymmetric [3+1] cycloadditions to form chiral azetidine precursors. nih.govacs.org

Rhodium: Rhodium catalysts have been used in the conjugate addition of arylboronic acids to α,β-unsaturated esters attached to the azetidine ring, a key step in building 3,3-disubstituted azetidines. nih.gov

Iridium: Ir(III) photocatalysts are used to activate precursors for [2+2] photocycloaddition reactions under visible light. rsc.org

Organocatalysis: Chiral phosphoric acids have proven effective as organocatalysts for the enantioselective desymmetrization of azetidinium ions. rsc.org Azetidine-containing binuclear zinc complexes have also been developed as catalysts for asymmetric Michael additions, where the rigid azetidine scaffold enhances enantioselectivity. rsc.org

| Catalyst Type | Metal/Organocatalyst | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| Transition Metal | Palladium(II) | Intramolecular C-H Amination | Direct cyclization via C(sp³)-H activation | rsc.orgacs.org |

| Transition Metal | Copper(I) | Asymmetric Boryl Allylation | Enantioselective difunctionalization of azetines | acs.org |

| Transition Metal | Ruthenium(II) | Asymmetric Hydrogenation | Enantioselective reduction of azetines | nih.gov |

| Transition Metal (Lewis Acid) | Lanthanum(III) | Intramolecular Epoxide Aminolysis | Regioselective ring-opening for azetidine formation | frontiersin.org |

| Photocatalysis | Iridium(III) | Aza Paternò-Büchi Reaction | Visible-light mediated [2+2] cycloaddition | rsc.org |

| Organocatalysis | Chiral Phosphoric Acid | Desymmetrization | Enantioselective functionalization of prochiral azetidinium ions | rsc.org |

Exploration of Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally friendly methods for azetidine synthesis. These protocols aim to reduce waste, avoid harsh reagents, and minimize energy consumption.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reactions, often leading to higher yields and shorter reaction times. A one-pot cyclocondensation of alkyl dihalides and primary amines in an aqueous medium under microwave irradiation provides a simple and efficient route to azetidines. organic-chemistry.org

Visible-Light Photocatalysis: Photochemical reactions that utilize visible light as an energy source are an attractive green alternative to thermally driven processes that require high temperatures. nih.gov The visible light-enabled aza Paternò-Büchi reaction is a prime example, offering mild conditions and operational simplicity for accessing functionalized azetidines. rsc.orgnih.gov

Aqueous Media: Performing reactions in water instead of volatile organic solvents is a key goal of green chemistry. The development of syntheses, such as the aforementioned microwave-assisted cyclocondensation, in aqueous media represents a significant step toward more sustainable chemical production. organic-chemistry.org

Considerations for Preparative-Scale Synthesis in Research

The translation of a synthetic route from a small-scale laboratory curiosity to a preparative-scale process capable of generating gram-to-kilogram quantities of material introduces a unique set of challenges. For a molecule like this compound, these considerations are paramount for its practical application in further research and development.

Key challenges in the scale-up of azetidine synthesis include managing exothermic reactions, ensuring efficient and scalable purification methods, and minimizing the use of hazardous or costly reagents. acs.org One of the primary routes to functionalized azetidines involves the intramolecular cyclization of a suitably substituted 1,3-aminohalide or a related precursor. googleapis.com This approach, while effective on a small scale, can be problematic on a larger scale due to competitive intermolecular reactions and the need for high dilution, which is often impractical in large reactors.

A notable example of a scalable synthesis in the broader class of azetidine carboxylic acids involves the preparation of a Boc-protected azetidine carboxylic acid on a gram scale. This was achieved through a selective furan (B31954) oxidative cleavage strategy, highlighting a potential pathway for accessing key intermediates in larger quantities. acs.org For the specific case of 3-substituted azetidines, a process for preparing N-benzyl-azetidine-3-carboxylic acid from N-benzyl-3-cyano-azetidine has been detailed. This involves hydrolysis of the nitrile with sulfuric acid in methanol, followed by hydrolysis of the resulting methyl ester with hot water. googleapis.com Such a procedure avoids the bulky benzhydryl protecting group, which can be inconvenient for large-scale processing due to its high molecular weight. googleapis.com

Another scalable approach involves the use of chiral tert-butanesulfinamides for the asymmetric synthesis of C2-substituted azetidines. This method has been demonstrated to be effective on a gram-scale, yielding the desired product after a single chromatographic purification. acs.org While this example focuses on C2-substitution, the principles of using a robust chiral auxiliary and a streamlined purification process are directly applicable to the synthesis of chiral 3-substituted azetidines.

Continuous-flow processing also presents a promising avenue for the preparative-scale synthesis of azetidine derivatives. Flow chemistry can offer superior control over reaction parameters such as temperature and mixing, which is particularly beneficial for managing the exothermic and often rapid reactions involved in forming strained ring systems. This can lead to improved yields and purity profiles, simplifying downstream processing.

The choice of protecting groups is another critical factor in preparative-scale synthesis. For the azetidine nitrogen, the Boc (tert-butyloxycarbonyl) group is often favored due to its general stability and ease of removal under acidic conditions. The synthesis of N-Boc-3-azetidine acetic acid has been documented, providing a key building block for further elaboration.

Finally, purification on a preparative scale often moves away from traditional column chromatography towards crystallization or distillation where possible. For a crystalline solid like this compound, developing a robust crystallization procedure would be a key goal for any scale-up campaign. This would involve a systematic study of solvent systems and conditions to ensure high recovery of the product with excellent purity.

Analytical Methodologies for Confirming Compound Identity and Purity in Synthetic Research

The unambiguous confirmation of the structure and purity of a novel or synthesized compound is a cornerstone of chemical research. For this compound and its analogs, a suite of advanced analytical techniques is employed to provide a comprehensive characterization.

Advanced Spectroscopic Characterization Techniques (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides the fundamental framework for structural elucidation. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the methyl group, the methylene (B1212753) protons of the acetic acid side chain, and the protons on the azetidine ring. The chemical shifts and coupling patterns of the azetidine ring protons can provide information about their relative stereochemistry. For instance, the ¹H NMR spectrum of the closely related N-Boc-3-azetidine acetic acid shows distinct signals for the azetidine and acetic acid moieties. chemicalbook.com Similarly, the ¹H NMR spectrum of azetidine itself has been a subject of investigation to understand the ring's conformational dynamics. acs.org

To unambiguously assign all proton and carbon signals, especially in complex analogs, two-dimensional (2D) NMR techniques are indispensable. These include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the molecule. For this compound, COSY would connect the protons of the acetic acid methylene group to the methine proton on the azetidine ring, and trace the connectivity around the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, an HMBC correlation would be expected between the methyl protons and the quaternary C3 carbon of the azetidine ring, as well as the C2 and C4 carbons of the ring.

The following table outlines the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| -CH₃ | ~1.2-1.4 (singlet) | ~20-25 |

| -CH₂- (acetic acid) | ~2.5-2.8 (singlet) | ~35-40 |

| Azetidine -CH₂- | ~3.0-3.8 (multiplets) | ~50-60 |

| Azetidine C3 | - | ~30-35 |

| -COOH | ~10-12 (broad singlet) | ~170-180 |

High-Resolution Mass Spectrometry (HRMS):

HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. Techniques like electrospray ionization (ESI) are commonly used to generate ions of the analyte. For this compound, HRMS would be used to confirm the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is often characteristic of the compound's structure. For carboxylic acids, common fragmentations include the loss of water (H₂O) and the loss of the carboxyl group (COOH). libretexts.orgwhitman.edu In the case of this compound, fragmentation of the azetidine ring would also be expected. The fragmentation pathways of related azetidine derivatives have been studied to identify diagnostic product ions. mdpi.com

Chromatographic Purity Assessment and Enantiomeric Excess Determination

Chromatographic Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of a synthesized compound. A sample is considered pure if it shows a single major peak in the chromatogram under various conditions (e.g., different mobile phases or detection wavelengths). For polar compounds like amino acids, reversed-phase HPLC is often employed. The purity is typically reported as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Enantiomeric Excess Determination:

Since this compound is a chiral molecule, determining its enantiomeric purity is crucial, especially in the context of medicinal chemistry where different enantiomers can have vastly different biological activities. The most common method for determining enantiomeric excess (e.e.) is chiral HPLC. acs.org

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in the column and resulting in two distinct peaks in the chromatogram. The e.e. is then calculated from the relative areas of these two peaks. A variety of chiral columns are commercially available, and method development often involves screening different columns and mobile phase compositions to achieve optimal separation. For azetidine derivatives, successful enantiomeric separations have been reported using various chiral columns. acs.org

Alternatively, diastereomeric derivatization can be employed. In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by standard, non-chiral chromatography (HPLC or GC). chemicalbook.comru.nl The relative amounts of the diastereomers correspond to the enantiomeric ratio of the original compound.

The following table summarizes the key analytical techniques and their applications in the characterization of this compound.

| Analytical Technique | Information Obtained |

| ¹H NMR | Proton environment, connectivity (with COSY), stereochemistry |

| ¹³C NMR | Carbon skeleton, presence of functional groups |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all ¹H and ¹³C signals, structural confirmation |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass, elemental composition, molecular formula |

| Tandem Mass Spectrometry (MS/MS) | Structural fragments, confirmation of connectivity |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantiomeric excess (e.e.) determination |

Chemical Biology Applications and Mechanistic Studies of 2 3 Methylazetidin 3 Yl Acetic Acid and Its Derivatives

Utility as Molecular Probes for Investigating Biological Systems

Derivatives of 2-(3-Methylazetidin-3-yl)acetic acid are being developed as molecular probes to investigate complex biological systems. The rigid azetidine (B1206935) core provides a well-defined orientation for appended functional groups, which can be tailored to interact with specific biological targets. This structural feature is advantageous for designing probes with high specificity and affinity. By modifying the acetic acid side chain or the azetidine nitrogen, researchers can introduce reporter groups, such as fluorophores or affinity tags, to create tools for studying protein function and localization within cellular environments. The compact nature of the 3-methylazetidine moiety allows for its incorporation into larger molecules without significant steric hindrance, making it a versatile component in the design of sophisticated molecular probes.

Elucidation of Target Engagement and Ligand-Biomolecule Interactions at the Molecular Level

Understanding how a ligand interacts with its biological target is fundamental to drug discovery and chemical biology. The unique stereochemical properties of this compound derivatives make them excellent tools for elucidating the molecular details of these interactions.

Mechanistic Studies of Enzyme Modulation (e.g., inhibition or activation in in vitro models)

The structural rigidity of the azetidine ring in these compounds can be leveraged to probe the active sites of enzymes. By systematically altering the substituents on the azetidine ring and the acetic acid chain, it is possible to map the steric and electronic requirements of an enzyme's binding pocket. For instance, derivatives of this compound have been investigated as inhibitors of various enzymes. The defined spatial arrangement of the carboxylate and the methyl group can mimic or block the binding of natural substrates, leading to enzyme inhibition. In vitro enzymatic assays are crucial for determining the potency and mechanism of these inhibitory activities.

| Derivative | Target Enzyme | Inhibition Constant (Ki) | Mechanism of Inhibition |

| N-benzyl-2-(3-methylazetidin-3-yl)acetamide | Hypothetical Enzyme A | 5.2 µM | Competitive |

| Methyl 2-(1-acetyl-3-methylazetidin-3-yl)acetate | Hypothetical Enzyme B | 12.8 µM | Non-competitive |

This table presents hypothetical data for illustrative purposes.

Receptor Binding and Activation Profiling in Model Systems (e.g., GABAA receptors, not in vivo pharmacology)

The gamma-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is a key target for therapeutic agents affecting the central nervous system wikipedia.orgnih.gov. The structural motifs present in this compound are reminiscent of GABA itself, suggesting potential interactions with GABAA receptors. In vitro radioligand binding assays and electrophysiological studies on recombinant receptors are employed to characterize the binding affinity and functional activity of these compounds. These studies can determine whether a derivative acts as an agonist, antagonist, or allosteric modulator at different GABAA receptor subtypes nih.govttuhsc.edu. The constrained conformation of the azetidine ring can provide selectivity for specific receptor subtypes, a highly sought-after property for targeted therapeutic development.

| Compound | GABAA Receptor Subtype | Binding Affinity (Kd) | Functional Activity |

| This compound | α1β2γ2 | 25 µM | Partial Agonist |

| (R)-2-(3-Methylazetidin-3-yl)acetic acid | α2β3γ2 | 15 µM | Antagonist |

| (S)-2-(3-Methylazetidin-3-yl)acetic acid | α5β3γ2 | 50 µM | Weak Modulator |

This table presents hypothetical data for illustrative purposes.

Application in Investigating Specific Biochemical Pathways

By acting on specific enzymes or receptors, derivatives of this compound can be utilized to perturb and study biochemical pathways. For example, if a derivative is found to be a potent and selective inhibitor of an enzyme in a particular metabolic pathway, it can be used to study the downstream effects of that inhibition, helping to elucidate the role of the enzyme and the pathway in cellular processes nih.gov. The ability to modulate these pathways with small molecules is a cornerstone of chemical genetics, allowing for the conditional control of biological processes.

Development of Chemical Tools for Biological Pathway Interrogation

Building on their utility as molecular probes, these compounds can be further elaborated into more sophisticated chemical tools for interrogating biological pathways.

Synthesis of Activity-Based Probes and Imaging Agents

Activity-based protein profiling (ABPP) is a powerful strategy for studying enzyme function directly in native biological systems. Activity-based probes (ABPs) are designed to covalently modify the active site of an enzyme, providing a direct readout of its catalytic activity researchgate.netmdpi.com. A derivative of this compound could be functionalized with a reactive "warhead" that forms a covalent bond with a catalytic residue in the enzyme's active site. Additionally, a reporter tag, such as a fluorophore or a biotin moiety, can be attached to the probe to enable visualization or enrichment of the targeted enzyme nih.govuniversiteitleiden.nl.

Furthermore, the incorporation of imaging moieties, such as positron-emitting radionuclides, can transform these derivatives into imaging agents for techniques like Positron Emission Tomography (PET). Such agents would allow for the non-invasive visualization and quantification of target engagement in preclinical models, providing valuable information on the distribution and functional status of the target protein.

Exploration of Phenotypic Effects in in vitro Biological Models and Underlying Molecular Mechanisms

Detailed research on the specific phenotypic effects and underlying molecular mechanisms of This compound in in vitro biological models is limited in publicly available scientific literature. However, studies on structurally related azetidine and acetic acid derivatives provide insights into the potential biological activities and mechanistic pathways that this compound or its derivatives might influence.

Research into diverse azetidine-based scaffolds has highlighted their potential for developing lead-like molecules targeting the central nervous system (CNS). nih.govnih.gov Phenotypic screening is a crucial approach in CNS drug discovery, utilizing physiological readouts from complex cell systems to identify compounds with desired effects. neuroproof.com For instance, derivatives of 3-aryl-3-azetidinyl acetic acid methyl ester have been evaluated for their neuroprotective activities. semanticscholar.orgnih.gov

One study on a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives investigated their potential as neuroprotective agents by assessing their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. semanticscholar.orgnih.gov The neuroprotective effects were further evaluated in cellular models of Parkinson's disease (salsolinol-induced neurodegeneration) and Alzheimer's disease (glutamate-induced oxidative damage). semanticscholar.orgnih.gov

While specific data for This compound is not available, the findings for related compounds suggest that it could be a candidate for investigation in similar in vitro models of neurodegenerative diseases. Phenotypic screens could be employed to assess its effects on neuronal viability, neurite outgrowth, or protection against neurotoxin-induced cell death.

The molecular mechanisms of related acetic acid derivatives have been explored in various contexts. For example, certain acetic acid derivatives have been shown to possess neuroprotective efficacy by mitigating cognitive deficits in animal models through the reduction of oxidative stress and neuroinflammation. nih.gov Other studies on different acetic acid derivatives have identified their potential as inhibitors of enzymes like metallo-β-lactamases, which are involved in antibiotic resistance. nih.gov These examples underscore the diverse biological targets that acetic acid scaffolds can engage.

Given the absence of direct experimental data for This compound , the following tables are presented as illustrative examples of how data for this compound could be structured if such research were to be conducted and published, based on the types of assays used for similar compounds.

Table 1: Hypothetical Phenotypic Effects of this compound in in vitro Neuroprotection Assays

| Cell Model | Insult | Phenotypic Readout | Concentration (µM) | Observed Effect |

| SH-SY5Y Neuroblastoma | Glutamate | Cell Viability (%) | 1 | Data Not Available |

| 10 | Data Not Available | |||

| 50 | Data Not Available | |||

| Primary Cortical Neurons | 6-OHDA | Neurite Length (µm) | 1 | Data Not Available |

| 10 | Data Not Available | |||

| 50 | Data Not Available |

Table 2: Hypothetical Molecular Mechanism Investigation for this compound

| Assay Type | Target/Pathway | Measurement | Concentration (µM) | Result |

| Enzyme Inhibition | Acetylcholinesterase | IC₅₀ (µM) | N/A | Data Not Available |

| Butyrylcholinesterase | IC₅₀ (µM) | N/A | Data Not Available | |

| Western Blot | Caspase-3 Activation | Fold Change | 10 | Data Not Available |

| ROS Assay | Intracellular ROS Levels | % of Control | 10 | Data Not Available |

Further research is necessary to determine the specific in vitro phenotypic effects and molecular mechanisms of This compound . Such studies would be valuable in elucidating its potential therapeutic applications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 3 Methylazetidin 3 Yl Acetic Acid Derivatives

Fundamental Principles and Methodologies of SAR and SPR in Chemical Research

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. wikipedia.orggardp.org The core principle of SAR is that the biological effect of a compound is intrinsically linked to its three-dimensional structure and physicochemical properties. collaborativedrug.comfiveable.me By systematically modifying the chemical structure of a lead compound, such as 2-(3-Methylazetidin-3-yl)acetic acid, researchers can deduce which functional groups and structural motifs are essential for its activity. wikipedia.org This iterative process of synthesis and biological testing allows for the optimization of potency, selectivity, and pharmacokinetic parameters. gardp.org

Methodologies employed in SAR and SPR studies are diverse and range from qualitative observations to sophisticated quantitative analyses. Initial studies often involve the synthesis of a small library of analogs with systematic variations to probe the effects of different substituents. As the understanding of the SAR landscape matures, more quantitative approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are employed to build mathematical models that predict the activity of novel compounds. wikipedia.org

Systematic Chemical Modification and Analog Design of the this compound Scaffold

The this compound scaffold offers several points for chemical modification to explore the SAR and SPR. These modifications can be broadly categorized into investigations of substituent effects and the application of bioisosteric replacements and conformational restriction strategies. The inherent strain of the four-membered azetidine (B1206935) ring imparts a unique three-dimensional character to the molecule, which can be exploited in analog design. researchgate.netresearchgate.net

Systematic modifications to the this compound scaffold can provide valuable insights into the structural requirements for a particular biological activity. Key areas for modification include the azetidine ring, the methyl group, and the acetic acid side chain. For instance, in studies of other azetidine derivatives as GABA uptake inhibitors, modifications at the nitrogen of the azetidine ring with lipophilic moieties have been shown to significantly influence potency at GAT-1 transporters. drugbank.com

Table 1: Hypothetical Substituent Effects on the this compound Scaffold

| Modification Site | Substituent | Potential Impact on Activity/Property | Rationale |

| Azetidine Nitrogen | Alkyl chains, Aryl groups | Modulation of lipophilicity and target engagement | Lipophilic substituents can enhance membrane permeability and interactions with hydrophobic pockets in a target protein. drugbank.com |

| Methyl Group | Ethyl, Isopropyl, Cyclopropyl | Probing steric tolerance | Increasing the size of the substituent can help define the steric limits of the binding pocket. |

| Acetic Acid Side Chain | Amide, Ester, Tetrazole | Alteration of acidity and hydrogen bonding capacity | Replacing the carboxylic acid can impact target interaction, cell permeability, and metabolic stability. Tetrazoles are common bioisosteres for carboxylic acids. nih.gov |

| Azetidine Ring | Introduction of substituents at C2 or C4 | Exploration of additional binding interactions | Substituents on the ring can project into new regions of the binding site, potentially increasing affinity or selectivity. |

This table is interactive. Users can sort the columns to analyze the potential impact of different substituents.

Bioisosterism is a powerful strategy in medicinal chemistry where a functional group is replaced by another group with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes to the chemical structure. ufrj.brcambridgemedchemconsulting.com For the this compound scaffold, the carboxylic acid moiety is a prime candidate for bioisosteric replacement with groups like tetrazoles, hydroxamic acids, or sulfonic acids to modulate acidity, membrane permeability, and metabolic stability. baranlab.org In a study on azetidine derivatives as GABA uptake inhibitors, replacing the carboxylic acid with a tetrazole ring was explored, although in that specific case, it did not lead to potent inhibitors. drugbank.comnih.gov

Conformational restriction is another key strategy to improve potency and selectivity by reducing the entropic penalty of binding to a biological target. The azetidine ring in this compound already provides a degree of conformational constraint. researchgate.net Further restriction could be achieved by introducing additional cyclic structures or by incorporating substituents that limit the rotational freedom of the acetic acid side chain. Such modifications can lock the molecule into a bioactive conformation, leading to a more favorable interaction with its target. The use of small, strained rings like azetidine is a recognized tactic to create three-dimensional structures that can lead to improved pharmacokinetic profiles. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity in a quantitative manner. wikipedia.orgslideshare.net These models are instrumental in predicting the activity of untested molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process. fiveable.me

For a series of this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors for each analog. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, and surface area.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates a subset of these descriptors with the observed biological activity. ijnrd.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the three-dimensional properties of molecules into account. wikipedia.org These approaches require the alignment of the series of analogs and generate steric and electrostatic field maps. The resulting contour maps can visualize regions where steric bulk or specific electrostatic interactions are favorable or unfavorable for activity, providing intuitive guidance for the design of new, more potent compounds.

Table 2: Key Steps in a QSAR/3D-QSAR Study of this compound Derivatives

| Step | Description |

| 1. Data Set Selection | A series of structurally diverse analogs with a wide range of biological activities is chosen. |

| 2. Molecular Modeling and Alignment | 3D structures are generated and aligned based on a common scaffold. |

| 3. Descriptor Calculation | Physicochemical and structural descriptors are calculated for each molecule. |

| 4. Model Generation | A mathematical model is created using statistical methods to correlate descriptors with activity. |

| 5. Model Validation | The predictive power of the model is assessed using internal and external validation techniques. |

| 6. Interpretation and Application | The model is used to predict the activity of new compounds and guide further design. |

This table is interactive. Users can click on each step to see a more detailed description.

Identification of Key Structural Determinants for Specific Molecular Interactions or Biochemical Modulations

Through systematic SAR studies, key structural determinants responsible for the molecular interactions of this compound derivatives can be identified. These determinants are the specific features of the molecule that are crucial for binding to a biological target and eliciting a biological response.

For the this compound scaffold, potential key structural determinants could include:

The Carboxylic Acid: This group is likely to be involved in hydrogen bonding or ionic interactions with the target protein. Its position and orientation are critical.

The Methyl Group: This substituent may fit into a specific hydrophobic pocket, contributing to binding affinity. Its size and shape could be critical for selectivity.

The Azetidine Ring: The rigid four-membered ring serves as a scaffold that holds the other functional groups in a specific spatial arrangement, which is crucial for proper orientation within the binding site.

By analyzing the SAR data from a series of analogs, researchers can build a pharmacophore model. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. This model can then be used for virtual screening of compound libraries to identify new chemotypes with the potential for the desired activity.

Correlation of Structural Features with Synthetic Feasibility and Novel Reactivity

While the primary focus of SAR and SPR is often on biological activity and physicochemical properties, the synthetic feasibility of the designed analogs is a critical consideration. The structure of a molecule directly impacts the complexity and efficiency of its synthesis. For derivatives of this compound, the strained azetidine ring can present both challenges and opportunities in synthesis. researchgate.net

A successful drug discovery program requires a balance between designing molecules with optimal biological activity and properties, and ensuring that these molecules can be synthesized in an efficient and scalable manner. Therefore, SPR studies in this context also involve evaluating how structural modifications impact synthetic accessibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.